![molecular formula C19H19ClN4O B11234855 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11234855.png)

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

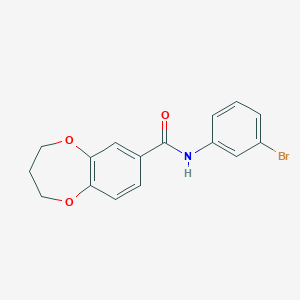

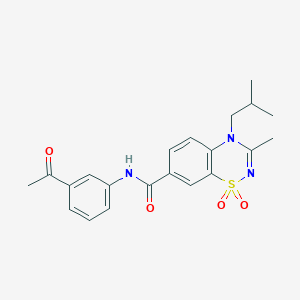

N-(8-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carboxamid ist eine komplexe organische Verbindung, die einen Carbazol- und einen Pyrazol-Rest aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(8-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg beginnt mit der Herstellung des Carbazolderivats, gefolgt von der Bildung des Pyrazolrings.

Herstellung des Carbazolderivats: Das Ausgangsmaterial, 8-Chlor-2,3,4,9-tetrahydro-1H-carbazol, kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern unter sauren oder basischen Bedingungen synthetisiert werden.

Bildung des Pyrazolrings: Der Cyclopenta[c]pyrazolring wird durch eine Cyclisierungsreaktion gebildet, die Hydrazinderivate und Diketone unter Rückflussbedingungen umfasst.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Carbazolderivats mit dem Pyrazolring unter Verwendung von Kupplungsgruppen wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen mit großen Batchreaktoren umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Carbazolrest, mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid eingehen.

Reduktion: Reduktionsreaktionen können an den Nitrogruppen (falls vorhanden) mit Reduktionsmitteln wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Chlor-Gruppe am Carbazolring kann unter geeigneten Bedingungen mit verschiedenen Nukleophilen (z. B. Aminen, Thiolen) substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Carbazol-Chinonderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Carbazolderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein zur Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht. Der Carbazolrest ist für seine biologische Aktivität bekannt, was diese Verbindung zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Leitstoff für die Wirkstoffforschung.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer elektronischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. organischer Halbleiter oder Leuchtdioden (LEDs), verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(8-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Carbazolrest kann sich mit DNA interkalieren und so die DNA-Replikation und -Transkription hemmen. Der Pyrazolring kann mit Enzymen interagieren und deren Aktivität durch Bindung an das aktive Zentrum hemmen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group on the carbazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carbazole-quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The carbazole moiety is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Wirkmechanismus

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can interact with enzymes, inhibiting their activity by binding to the active site.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(8-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamid: Ähnliche Struktur, aber mit einem Indolrest anstelle eines Pyrazolrings.

8-Chlor-2,3,4,9-tetrahydro-1H-carbazol: Die Grundstruktur ohne den Pyrazolring und die Carboxamidgruppe.

Einzigartigkeit

N-(8-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carboxamid ist aufgrund der Kombination von Carbazol- und Pyrazolresten einzigartig, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Einzigartigkeit ermöglicht es, mit einer größeren Bandbreite an biologischen Zielstrukturen zu interagieren und eine vielfältige chemische Reaktivität zu zeigen.

Eigenschaften

Molekularformel |

C19H19ClN4O |

|---|---|

Molekulargewicht |

354.8 g/mol |

IUPAC-Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H19ClN4O/c20-13-7-1-4-10-11-5-2-9-15(17(11)22-16(10)13)21-19(25)18-12-6-3-8-14(12)23-24-18/h1,4,7,15,22H,2-3,5-6,8-9H2,(H,21,25)(H,23,24) |

InChI-Schlüssel |

OSMQHNGNAJLTGY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=NNC5=C4CCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)

![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine](/img/structure/B11234774.png)

![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)

![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)

![benzyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11234812.png)

![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)

![N-cyclopentyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234824.png)

![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11234845.png)